![molecular formula C10H20N2O B2562205 N-[[(3Ar,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methyl]-N-methylethanamine CAS No. 2165348-99-0](/img/structure/B2562205.png)

N-[[(3Ar,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methyl]-N-methylethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-[[(3Ar,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methyl]-N-methylethanamine is a complex molecule that likely contains a pyrrole-based structure, which is a common motif in medicinal chemistry due to its presence in various biologically active compounds. Although none of the provided papers directly discuss this compound, they do provide insights into related structures and synthetic methods that could be relevant for its synthesis and analysis.

Synthesis Analysis

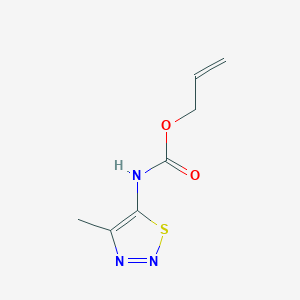

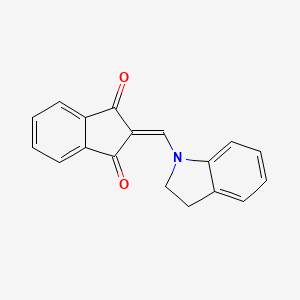

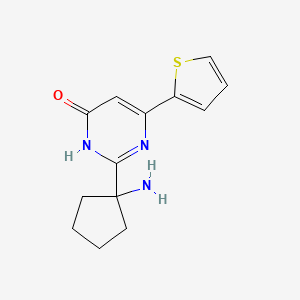

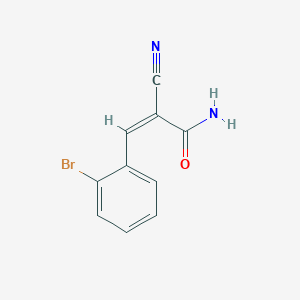

The synthesis of N-heterocycles is a significant area of synthetic chemistry. Paper discusses a Cu(II)-catalyzed synthesis of pyrrolo[1,2-a]quinoxaline derivatives using N,N-dimethylethanolamine as a C1 synthon. This method could potentially be adapted for the synthesis of the target compound by modifying the starting materials and reaction conditions. Similarly, paper describes practical syntheses of hexahydro-2H-thieno[2,3-c]pyrrole derivatives, which share structural similarities with the target compound, suggesting that a [3 + 2] cycloaddition strategy might be applicable. Paper details a stereoselective process for preparing a related pyrrolidine derivative, which could provide insights into the stereochemical aspects of synthesizing the target compound.

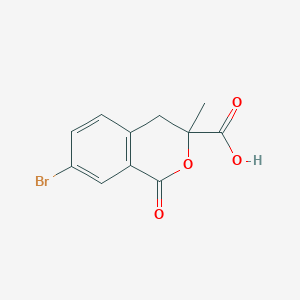

Molecular Structure Analysis

The molecular structure of the target compound likely features a hexahydrofuro[3,4-c]pyrrole core, which is a bicyclic structure with potential for conformational diversity. Paper explores the conformational properties of related hexahydro-2H-thieno[2,3-c]pyrrole derivatives using X-ray diffraction, which could be informative for understanding the three-dimensional shape of the target compound. Additionally, paper investigates the molecular structure and spectral properties of related N-methyl-N-substituted compounds, providing a basis for predicting the structural characteristics of the target molecule.

Chemical Reactions Analysis

The target compound's reactivity would be influenced by its pyrrole and furo[3,4-c]pyrrole moieties. Paper mentions the formation of a reactive iminium ion intermediate in the synthesis of N-heterocycles, which could be a relevant reaction pathway for the target compound. Paper introduces a multicomponent synthesis approach for N-substituted pyrroles, which might offer a route for introducing substituents onto the pyrrole ring of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound would be determined by its molecular structure. The presence of a pyrrole ring suggests potential for hydrogen bonding and aromatic interactions, which would affect its solubility and binding properties. The stereochemistry, as indicated by the (3Ar,6aS) notation, would influence its chiral interactions and possibly its biological activity. The papers provided do not directly discuss the properties of the target compound, but the methodologies and analyses presented could be extrapolated to predict its behavior.

Aplicaciones Científicas De Investigación

Synthesis and Structural Applications

- Crystal Defect Sites and Adsorption Capabilities : Research on N-coordinated UiO-66 via mechanochemical in-situ N-doping strategy, using alkaline N-compounds like pyrrole, has shown significant improvements in selective adsorption for cationic dyes. This highlights the compound's role in enhancing adsorption and selectivity in materials science, particularly for water purification and dye adsorption processes (Hu et al., 2019).

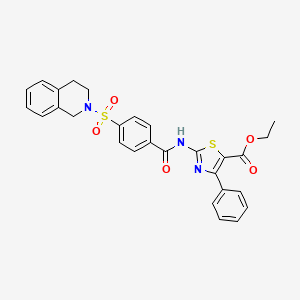

Chemical Interaction and Binding Studies

- Dual Inhibitor of Key Enzymes : A compound related to the N-[[(3Ar,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methyl]-N-methylethanamine structure was synthesized and found to be a potent dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), showcasing its potential in cancer research as an antitumor agent (Gangjee et al., 2000).

Material Science and Engineering

- Water Oxidation Catalysts : Research into dinuclear complexes with pyridine-based ligands, including those resembling the structure of interest, has demonstrated their effectiveness as catalysts for water oxidation, a critical reaction for sustainable energy technologies (Zong & Thummel, 2005).

Fundamental Nitrogen-Containing Heterocyclic Compounds

- Role in Pharmaceuticals and Agrochemicals : A comprehensive study on nitrogen-containing compounds, including pyrroles and pyridines, outlines their extensive use in pharmaceuticals and agrochemicals due to their high biological activity. This underscores the foundational role of such structures in drug development and agriculture (Higasio & Shoji, 2001).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-[[(3aR,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methyl]-N-methylethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-3-12(2)7-10-6-11-4-9(10)5-13-8-10/h9,11H,3-8H2,1-2H3/t9-,10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHOKNSZYWUMKJ-UWVGGRQHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CC12CNCC1COC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C)C[C@]12CNC[C@H]1COC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-5-(trifluoromethyl)-2-pyridinecarbaldehyde O-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}oxime](/img/structure/B2562122.png)

![N-(benzo[d]thiazol-2-yl)-2,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2562125.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(m-tolyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2562130.png)

![Tert-butyl 7-(iodomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2562131.png)

![(2E)-3-(2-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2562136.png)

![(E)-1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2562139.png)

![N-(9,10-dioxoanthracen-1-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2562140.png)

![N-(3-chloro-4-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2562145.png)